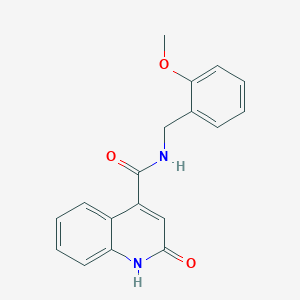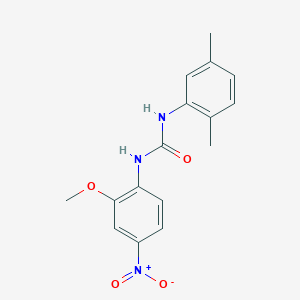
2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide
Vue d'ensemble
Description
2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide typically involves the amidation of the corresponding quinoline ester with 2-methoxybenzylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . The reaction can be catalyzed by acidic or basic catalysts to enhance the yield and reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, cyclization, and amidation. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinoline-4-carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine .
Applications De Recherche Scientifique
2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
4-hydroxyquinoline: Another quinoline derivative with hydroxyl substitution at a different position.
2-methoxybenzylamine: A related compound used in the synthesis of 2-hydroxy-N-(2-methoxybenzyl)quinoline-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxybenzyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and development .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)11-19-18(22)14-10-17(21)20-15-8-4-3-7-13(14)15/h2-10H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTNCOCBIWUXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4639890.png)
![4-{2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE](/img/structure/B4639896.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4639900.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4639911.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4639913.png)

![methyl 4-oxo-3-[(3-pyridinylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4639929.png)
![7-hydroxy-8-methyl-4-[(pyridin-2-ylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B4639931.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4639938.png)
![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-{2-[(4-METHYLBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4639944.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4639958.png)

![1-nitro-3-[(E)-3-(4-nitrophenoxy)prop-1-enyl]benzene](/img/structure/B4639976.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4639979.png)
